R,S-Labetalol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83167-32-2 |
|---|---|
Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide |
InChI |
InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18-/m1/s1 |
InChI Key |
SGUAFYQXFOLMHL-FZKQIMNGSA-N |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)NC[C@H](C2=CC(=C(C=C2)O)C(=O)N)O |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O |
Origin of Product |
United States |
Stereochemistry and Isomeric Activity Profiles of Labetalol
Elucidation of Chiral Centers and Theoretical Stereoisomeric Forms
Labetalol (B1674207) possesses two chiral carbon atoms within its chemical structure. wikipedia.orgnih.gov This structural feature gives rise to the existence of four distinct stereoisomers. wikipedia.orgnih.gov These stereoisomers are organized into two diastereomeric pairs of enantiomers. nih.govnih.gov The four stereoisomers are designated as (R,R)-Labetalol, (S,R)-Labetalol, (R,S)-Labetalol, and (S,S)-Labetalol. nih.govnewdrugapprovals.org The commercially available form of labetalol is a racemic mixture containing approximately equal proportions of these four stereoisomers. nih.govamazonaws.com The presence of two chiral centers means that the relationship between isomers like (S,R)- and (R,R)-labetalol is that of diastereomers, as they differ in configuration at one chiral center but not the other, and are not mirror images of each other. brainly.com
Characterization of Individual Stereoisomer Pharmacological Activities and Receptor Binding
(R,R)-Labetalol (Dilevalol) Activity Profile
The (R,R)-stereoisomer, also known as dilevalol (B1670639), is primarily responsible for the β-adrenergic receptor blocking activity of labetalol. chapman.edunih.govresearchgate.net It is a potent, non-selective β-adrenoceptor antagonist, meaning it blocks both β1 and β2 receptors. nih.govresearchgate.net In addition to its β-blocking properties, dilevalol also possesses some selective α1-adrenergic receptor blocking activity. wikipedia.orgnewdrugapprovals.orgnewdrugapprovals.org It has also been noted to have direct peripheral vasodilation activity. newdrugapprovals.org Some studies have also suggested that dilevalol has β2-receptor stimulating properties. nih.gov
(S,R)-Labetalol Activity Profile
The (S,R)-stereoisomer is the most potent α1-adrenergic receptor antagonist among the four isomers. nih.govnih.govresearchgate.net This isomer is largely responsible for the α1-blocking activity of the racemic mixture. nih.gov In addition to its primary α-blocking effects, the (S,R)-isomer also demonstrates some β-adrenoceptor blocking activity. nih.gov
(S,S)-Labetalol Activity Profile
Similar to the (R,S)-isomer, the (S,S)-Labetalol stereoisomer is also characterized as being a relatively weak antagonist at both α- and β-adrenoceptors. wikipedia.orgnih.govnewdrugapprovals.orgnih.gov Consequently, it does not contribute significantly to the primary therapeutic actions of labetalol. nih.gov
Stereochemical Determinants of Adrenergic Receptor Selectivity and Potency
The specific three-dimensional arrangement of atoms, or stereochemistry, at the two chiral centers of the labetalol molecule is the fundamental determinant of its adrenergic receptor selectivity and potency. The different spatial orientations of the functional groups in each stereoisomer lead to distinct binding affinities and activities at α- and β-adrenergic receptors.
The (R,R)-isomer's configuration allows for potent, non-selective antagonism at β-adrenoceptors, while having weaker effects on α1-receptors. nih.gov Conversely, the stereochemical arrangement of the (S,R)-isomer confers high potency as an antagonist at α1-adrenoceptors, with a lesser degree of β-blocking activity. nih.gov The (R,S) and (S,S) isomers have configurations that result in weak interactions with both types of receptors. nih.gov
Table of Adrenergic Receptor Blocking Activity of Labetalol Stereoisomers
| Stereoisomer | Primary Activity | Secondary Activity |
|---|---|---|
| (R,R)-Labetalol (Dilevalol) | Potent non-selective β-adrenoceptor antagonist nih.govnih.gov | Weak α1-adrenoceptor blocking activity nih.gov |
| (S,R)-Labetalol | Potent α1-adrenoceptor antagonist nih.govnih.gov | β-adrenoceptor blocking activity nih.gov |
| (R,S)-Labetalol | Weak antagonist at α- and β-adrenoceptors wikipedia.orgnih.gov | - |
| (S,S)-Labetalol | Weak antagonist at α- and β-adrenoceptors wikipedia.orgnih.gov | - |
Synthetic Methodologies and Chemical Derivatization of Labetalol
Comprehensive Synthetic Routes for R,S-Labetalol
The synthesis of this compound as a racemic mixture of its four stereoisomers has been approached through various chemical pathways. A common and illustrative method involves the reaction of 5-(bromoacetyl)-2-hydroxybenzamide with 4-phenylbutan-2-amine. newdrugapprovals.org This initial step is followed by a reduction of the resulting intermediate to yield the final Labetalol (B1674207) molecule.
One documented procedure for the preparation of labetalol hydrochloride, the commercially available form, outlines a multi-step process. google.com This process begins with the reaction of 4-phenylbutan-2-amine with 5-(bromoacetyl)-2-hydroxybenzamide in a suitable solvent, such as methanol, to form an intermediate, 2-Hydroxy-5-{[(1-methyl-3-phenylpropyl)amino]acetyl}benzamide. google.com This intermediate is then subjected to a reduction step, for instance, using sodium borohydride, to convert the ketone group to a hydroxyl group, yielding 2-Hydroxy-5-{1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl}benzamide. google.com Finally, the addition of hydrochloric acid results in the formation of crude Labetalol Hydrochloride, which can be further purified by recrystallization. google.com
Another synthetic approach involves the condensation of 5-Bromoacetylsalicylamide with N-benzyl-N-(1-methyl-3-phenylpropyl)amine in refluxing butanone. newdrugapprovals.org The resulting product, 5-(N-benzyl-N-(1-methyl-3-phenylpropyl) glycyl)salicylamide hydrochloride, is then reduced with hydrogen over a Platinum-Palladium on carbon catalyst in ethanol (B145695) to afford this compound. newdrugapprovals.org
These synthetic routes are designed to produce the racemic mixture of all four stereoisomers of labetalol, which is the form used therapeutically to achieve both alpha and beta-adrenergic blockade. newdrugapprovals.org
Stereoselective Synthesis of Enantiomerically Pure Labetalol Stereoisomers
The four stereoisomers of labetalol—(R,R), (S,R), (R,S), and (S,S)—exhibit distinct pharmacological activities. The (R,R)-isomer is primarily responsible for the β-blocking activity, while the (S,R)-isomer is a potent α1-blocker. newdrugapprovals.orgnih.gov The (R,S)- and (S,S)-isomers are considered to have minimal activity. nih.gov This stereoselectivity in pharmacological action has driven the development of methods to synthesize or separate the individual enantiomerically pure stereoisomers.
A key strategy for obtaining the individual stereoisomers involves the separation of the two racemic diastereomers of labetalol, followed by the resolution of the enantiomers within each diastereomer. nih.gov This separation allows for the isolation of the pharmacologically active isomers from the less active or inactive ones.
Enantioselective Pathways to (R,R)-Labetalol
The (R,R)-stereoisomer of labetalol, also known as dilevalol (B1670639), is of particular interest due to its potent β-blocking activity and vasodilatory effects mediated by β2-agonism, with minimal α-blocking properties. nih.gov Enantioselective synthesis of (R,R)-Labetalol aims to produce this specific isomer directly, avoiding the need for extensive separation of a racemic mixture.
One approach to the synthesis of (R,R)-Labetalol involves the use of chiral starting materials or chiral catalysts to control the stereochemistry at the two chiral centers. While specific patented processes for the enantioselective synthesis of (R,R)-Labetalol exist, they often involve the protection of functional groups, followed by stereoselective reactions and subsequent deprotection to yield the final enantiomerically pure compound. These methods represent a significant advancement over the resolution of racemic mixtures, offering a more efficient route to this therapeutically important stereoisomer.
Rational Design of Labetalol Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies
The exploration of the structure-activity relationships (SAR) of labetalol has been a key area of research to understand the molecular features responsible for its dual adrenergic antagonism and to design new analogs with improved pharmacological profiles. This involves the synthesis of various derivatives where specific parts of the labetalol molecule are modified, and the resulting compounds are evaluated for their biological activity.
One study focused on the synthesis and in vitro pharmacological evaluation of oxypropanol analogs of labetalol. nih.gov In these analogs, the ethanolamine (B43304) side chain of labetalol was replaced with an oxypropanolamine moiety, a common structural feature in many β-blockers. The aim was to investigate the impact of this structural change on the α- and β-adrenoceptor blocking activities. The synthesized oxypropanol analogs were tested in isolated rat left atria and aorta to determine their effects on β- and α-adrenoceptors, respectively. nih.gov This type of study provides valuable insights into the structural requirements for binding to and blocking these receptors, contributing to the broader understanding of the SAR of labetalol and related compounds. The findings from such studies can guide the rational design of new derivatives with potentially enhanced potency, selectivity, or other desirable pharmacological properties.
The table below summarizes the key structural modifications and their general impact on activity based on SAR studies of labetalol and its analogs.
| Structural Modification | General Impact on Activity |
| Stereochemistry | The (R,R)-isomer is a potent β-blocker, while the (S,R)-isomer is a potent α-blocker. The (R,S) and (S,S) isomers are largely inactive. newdrugapprovals.orgnih.govnih.gov |
| Side Chain | Replacement of the ethanolamine side chain with an oxypropanolamine moiety can modulate the α- and β-blocking activities. nih.gov |
| Aromatic Ring Substituents | Modifications to the salicylamide (B354443) ring can influence the overall pharmacological profile. |
| Amine Substituent | The nature of the substituent on the nitrogen atom is crucial for adrenergic receptor interaction. |
Exploration of Novel Chemical Synthesis Strategies for Labetalol Scaffolds
The development of novel and more efficient synthetic strategies for constructing the labetalol scaffold is an ongoing area of interest in medicinal and process chemistry. These efforts are aimed at improving yields, reducing the number of synthetic steps, utilizing greener reagents and conditions, and enabling the synthesis of a wider range of analogs for further biological evaluation.
One promising area of exploration is the use of chemoenzymatic methods. researchgate.net Biocatalysis, employing enzymes to carry out specific chemical transformations, offers several advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of chiral β-blockers like labetalol, enzymes such as lipases and alcohol dehydrogenases can be used for the kinetic resolution of racemic intermediates or the asymmetric synthesis of chiral building blocks. researchgate.net For instance, a chemoenzymatic route could involve the lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate, which can then be used to synthesize a specific enantiomer of labetalol. researchgate.net This approach avoids the need for classical resolution methods, which can be less efficient.
The development of such novel synthetic strategies not only streamlines the production of labetalol itself but also opens up new avenues for the creation of diverse libraries of labetalol-related compounds. These new analogs can then be screened for their pharmacological properties, potentially leading to the discovery of new therapeutic agents with improved efficacy and safety profiles. The application of modern synthetic methodologies, including biocatalysis and other innovative chemical transformations, continues to be a key driver of progress in the field of adrenergic receptor modulators.
Molecular Mechanisms of Action and Receptor Interactions of R,s Labetalol
Adrenergic Receptor Subtype Selectivity and Affinities of R,S-Labetalol and its Stereoisomers
This compound is comprised of four stereoisomers: (R,R)-Labetalol (Dilevalol), (S,R)-Labetalol, (R,S)-Labetalol, and (S,S)-Labetalol. mdpi.comchapman.edu The adrenergic blocking activity of the racemic mixture is not evenly distributed among these isomers; rather, specific stereoisomers are responsible for the distinct alpha- and beta-adrenergic antagonism. chapman.edunih.gov The beta-blocking activity of this compound is approximately three to seven times greater than its alpha-blocking properties. chapman.edu
The (R,R) and (S,R) isomers are considered the most active, while the (S,S) and (R,S) isomers exhibit significantly weaker antagonistic effects at both alpha and beta receptors. mdpi.comchapman.edunih.gov The combination of the (R,R) and (S,R) stereoisomers has been shown to be twice as potent as the racemic this compound in terms of both alpha-1 and beta-1 adrenoceptor antagonism. nih.gov
| Compound | Alpha-1 Affinity | Beta-1 Affinity | Beta-2 Affinity |
|---|---|---|---|
| This compound | Moderate | High | High |
| (R,R)-Labetalol (Dilevalol) | Low | Very High (Major contributor to beta-blockade) | High (Partial Agonist) |
| (S,R)-Labetalol | High (Major contributor to alpha-blockade) | Moderate | Moderate |
| (R,S)-Labetalol | Weak | Weak | Weak |
| (S,S)-Labetalol | Weak | Weak | Weak |
The alpha-1 adrenergic blocking activity of this compound is primarily attributed to the (S,R)-stereoisomer. chapman.edunih.gov This isomer is the most potent antagonist at alpha-1 adrenoceptors among the four. chapman.edu this compound acts as a competitive antagonist of postsynaptic alpha-1 adrenoceptors, leading to vasodilation and a reduction in peripheral vascular resistance, which contributes to its blood pressure-lowering effects. drugbank.comgoodrx.com The (R,R)-isomer, in contrast, displays only weak alpha-1 blocking activity. nih.gov Studies have shown that the affinity of labetalol (B1674207) for alpha-adrenoceptors is about 10 times lower than that of phentolamine. ccjm.org
The beta-1 adrenergic receptor antagonism of this compound is predominantly mediated by the (R,R)-stereoisomer, also known as dilevalol (B1670639). mdpi.comnih.gov This isomer possesses the vast majority of the beta-1 blocking activity of the racemic mixture. nih.gov this compound is a nonselective beta-blocker, meaning it antagonizes both beta-1 and beta-2 adrenergic receptors. chapman.eduualberta.ca The affinity of this compound for beta-adrenoceptors is approximately 10 times higher than its affinity for alpha-adrenoceptors. ccjm.org The beta-1 blocking action of this compound leads to a decrease in heart rate and myocardial contractility. derangedphysiology.com
As a nonselective beta-blocker, this compound also competitively antagonizes beta-2 adrenergic receptors. chapman.eduualberta.ca This action can lead to bronchoconstriction in susceptible individuals. However, the (R,R)-isomer, dilevalol, exhibits partial agonist activity at beta-2 adrenoceptors. nih.gov This property is also known as intrinsic sympathomimetic activity (ISA). drugbank.com The beta-2 partial agonism of dilevalol contributes to the vasodilatory effects of this compound. nih.govnih.gov Dilevalol is reported to be seven-fold more potent as a selective beta-2 agonist than the racemic mixture. nih.gov
Competitive Binding Against Endogenous Catecholamines at Adrenergic Receptors
This compound exerts its pharmacological effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to both alpha and beta-adrenergic receptors. pharmacophorejournal.com By occupying these receptor sites, this compound prevents the physiological responses typically mediated by these neurotransmitters, such as vasoconstriction (alpha-1 mediated) and increases in heart rate and contractility (beta-1 mediated). patsnap.com Studies have demonstrated that labetalol competitively antagonizes the pressor effects of noradrenaline. pharmacophorejournal.com
Kinetic Aspects of Labetalol-Receptor Interactions and Dissociation Rates
The clinical effects of this compound are largely determined by its affinity for adrenergic receptors. derangedphysiology.com While the stereoisomers of labetalol exhibit differential binding affinities for alpha and beta-adrenergic receptors, detailed information regarding the specific kinetic parameters, such as association (kon) and dissociation (koff) rates for each stereoisomer, is not extensively documented in the available literature. It has been suggested that the dissociation rate constant of binding for beta-blockers can be stereoselective. chapman.eduualberta.ca The persistence of this compound's clinical effects beyond what its half-life would suggest is indicative of its drug-receptor affinity. derangedphysiology.com
Elucidation of Post-Receptor Signal Transduction Pathway Modulation (e.g., G-protein coupling, adenylyl cyclase activity)
The interaction of this compound with adrenergic receptors initiates a cascade of intracellular signaling events. Beta-1 and beta-2 adrenergic receptors are coupled to the stimulatory G-protein (Gs). derangedphysiology.comnih.gov When an agonist binds to these receptors, Gs is activated, which in turn stimulates the enzyme adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). nih.gov
By acting as an antagonist at these beta-adrenergic receptors, this compound prevents the activation of the Gs-protein. derangedphysiology.com This inhibition of Gs-protein coupling subsequently blocks the stimulation of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. derangedphysiology.comnih.gov The reduction in cAMP has various downstream effects, including a decrease in heart rate and myocardial contractility. derangedphysiology.com Research has shown that labetalol inhibits adrenaline-stimulated adenylyl cyclase activity in rat liver and heart. nih.gov
Investigation of Membrane Stabilizing Effects and Ionic Channel Modulation
The electrophysiological effects of labetalol have been observed in different cardiac tissues. In canine cardiac Purkinje fibers, labetalol has been shown to decrease the action potential amplitude (APA) and the maximum rate of rise of the action potential (Vmax) in a concentration-dependent manner. nih.gov Conversely, its effect on action potential duration (APD) varies between different cardiac cell types, with a decrease observed in Purkinje fibers and an increase in ventricular muscle fibers at lower concentrations. nih.gov
Sodium Channel Modulation
The membrane-stabilizing effects of this compound are largely attributed to its ability to block sodium channels. wikipedia.orgderangedphysiology.com By inhibiting the influx of sodium ions, labetalol decreases the rate of depolarization of the cell membrane, which in turn reduces the excitability of the tissue. wikipedia.org This action is dependent on the frequency of stimulation, a characteristic feature of Class I antiarrhythmic drugs. nih.gov Furthermore, in depolarized Purkinje fibers, the effects of labetalol on APA and Vmax are potentiated, and it has been shown to shift the membrane responsiveness curve in the hyperpolarizing direction. nih.gov
The table below summarizes the concentration-dependent effects of this compound on the action potential parameters of canine Purkinje fibers.
| Concentration (µM) | Effect on Action Potential Amplitude (APA) | Effect on Maximum Rate of Rise (Vmax) | Effect on Action Potential Duration (APD) |
|---|---|---|---|
| 1-10 | Reduced | Reduced | Decreased |
Potassium and Calcium Channel Interactions
While the primary membrane-stabilizing effect of labetalol is linked to sodium channel blockade, there is also evidence of its interaction with other ion channels. In cardiac Purkinje fibers, depolarization induced by increased external potassium concentrations enhances labetalol's effects on APA and Vmax but obstructs its effects on APD. nih.gov This suggests a complex interplay with potassium channels, although direct blocking effects are not as pronounced as those on sodium channels. Some studies have noted that labetalol may increase the risk of hyperkalemia, potentially indicating an influence on potassium handling. nih.gov
Regarding calcium channels, studies on slow-response action potentials, which are dependent on calcium influx, have shown that labetalol does not significantly affect them in K-depolarized, Ba-treated Purkinje fibers. nih.gov This suggests a minimal direct blocking effect on slow calcium channels in this specific experimental setting.
The differential effects of this compound on various cardiac tissues are highlighted in the table below.
| Cardiac Tissue | Concentration (µM) | Effect on Action Potential Duration (APD) |
|---|---|---|
| Purkinje Fibers | 1-10 | Decreased |
| Ventricular Fibers | 1-3 | Significantly Increased |
Neuronal Ion Channel and Receptor Modulation
Beyond the cardiovascular system, this compound has been found to modulate neuronal activity. Specifically, it has been shown to enhance GABAergic synaptic transmission in the periaqueductal gray (PAG) neurons of rats. nih.gov This effect is mediated by a presynaptic mechanism, where labetalol increases the release of GABA. nih.gov The proposed mechanism involves the inhibition of presynaptic β1-adrenoceptors, leading to an increased release of the inhibitory neurotransmitter GABA, which in turn inhibits the activity of PAG neurons. nih.gov
Preclinical Pharmacological Investigations of R,s Labetalol
In Vitro Studies Using Isolated Cells and Tissue Preparations
In vitro studies are fundamental in elucidating the pharmacological profile of a drug candidate before it proceeds to in vivo animal testing and eventual human trials. These studies, conducted on isolated cells and tissue preparations, provide crucial insights into a drug's mechanism of action, receptor affinity, and effects on specific physiological processes. For R,S-Labetalol, a compound with both alpha- and beta-adrenergic blocking properties, in vitro investigations have been instrumental in characterizing its complex pharmacology.
Analysis of Responses in Isolated Organ Bath Models
Isolated organ bath preparations are a classical pharmacological tool used to study the effects of drugs on specific tissues in a controlled environment. nih.gov This methodology allows for the detailed examination of drug-induced responses in cardiac muscle, vascular smooth muscle, and respiratory smooth muscle, providing valuable information on the compound's direct effects, potency, and mechanism of action.
Studies on isolated rat aortas have demonstrated that labetalol (B1674207) induces vasodilation. mdpi.com This effect is more pronounced in tissues pre-contracted with phenylephrine (B352888), an alpha-1 adrenoceptor agonist, compared to those contracted with other agents like 5-hydroxytryptamine or potassium chloride. mdpi.com This finding suggests that the vasodilatory action of labetalol in this model is primarily mediated through the blockade of alpha-1 adrenoceptors. mdpi.com
In investigations utilizing isolated cardiac muscle preparations, such as canine cardiac trabeculae, the negative inotropic (contractile force) and chronotropic (heart rate) effects of beta-blockers can be quantified. While specific data for this compound in this exact preparation is not detailed in the provided results, it is a standard method to assess the beta-blocking activity of such compounds. nih.gov
The effects of labetalol on respiratory smooth muscle have also been a subject of investigation. As a nonselective beta-blocker, labetalol has the potential to affect beta-2 adrenergic receptors in the airways, which could lead to bronchoconstriction in susceptible individuals. Isolated tracheal chain or bronchial ring preparations are commonly used to evaluate such effects.
Cellular Assays for Investigating Biochemical Pathways
Cellular assays are employed to delve deeper into the biochemical pathways modulated by a drug. These assays can measure various cellular responses, such as the production of signaling molecules or the activation of specific enzymes.
For instance, studies have investigated the effect of labetalol on superoxide (B77818) anion production. While the direct search results did not yield specific data on this compound and superoxide anion production, this type of assay is crucial for understanding a drug's potential antioxidant or pro-oxidant effects.
Similarly, the impact of labetalol on protein kinase C (PKC) activation can be assessed using specific cellular assays. PKC is a key enzyme in many signal transduction pathways, and its modulation can have widespread physiological effects.
Furthermore, in vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium, have been used to investigate the permeability and transport mechanisms of labetalol. acs.orgresearchgate.net These studies have shown that labetalol's permeability can be concentration-dependent and that it may be a substrate for efflux transporters like P-glycoprotein (P-gp). acs.orgresearchgate.net The P-gp inhibitor verapamil (B1683045) was found to significantly increase the transport of labetalol from the apical to the basolateral side and decrease transport in the opposite direction in these cells. acs.org
Radioligand Binding Assays for Receptor Affinity and Selectivity Determination
Radioligand binding assays are a powerful tool for determining the affinity and selectivity of a drug for its target receptors. nih.govgiffordbioscience.comwikipedia.org These assays involve the use of a radiolabeled compound (the radioligand) that binds to a specific receptor. By measuring the displacement of the radioligand by an unlabeled drug, such as labetalol, researchers can determine the drug's binding affinity (Ki) for that receptor. giffordbioscience.com
These assays have also established that labetalol is a nonselective beta-blocker, meaning it binds to both beta-1 and beta-2 adrenergic receptors. nih.gov Its alpha-blocking activity is selective for the alpha-1 subtype. nih.gov The ratio of alpha- to beta-blockade has been estimated to be approximately 1:3 following oral administration and 1:7 after intravenous administration in humans. fda.govfda.gov
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Alpha-1 Adrenergic | High | nih.gov |
| Beta-1 Adrenergic | High | nih.gov |
| Beta-2 Adrenergic | High | nih.gov |
Table 1: Receptor Binding Profile of this compound. This table summarizes the binding affinity of this compound for different adrenergic receptor subtypes as determined by radioligand binding assays.
In Vivo Studies Utilizing Animal Models
Following in vitro characterization, preclinical evaluation of a drug's pharmacological effects is conducted in living organisms. Animal models are indispensable for understanding the integrated physiological response to a drug, including its effects on complex systems like the cardiovascular system. acs.orgnih.gov
Evaluation of Cardiovascular Hemodynamic Responses
Animal models, such as dogs and rats, have been extensively used to evaluate the cardiovascular hemodynamic effects of labetalol. nih.govnih.govnih.gov These studies have consistently demonstrated that labetalol lowers blood pressure. nih.gov
In anesthetized dogs, intravenous administration of labetalol produced a dose-dependent reduction in blood pressure and myocardial contractility. nih.gov Unlike pure beta-blockers, which can increase peripheral vascular resistance, labetalol has been shown to reduce it. nih.govnih.gov This effect is attributed to its alpha-1 blocking and direct vasodilatory actions. nih.gov
Studies in conscious dogs have shown that labetalol decreases total peripheral resistance, blood pressure, and heart rate. nih.gov The effect on total peripheral resistance was not observed in anesthetized open-chest dogs, suggesting that the conscious state may enhance the alpha-adrenoceptor blocking action of labetalol. nih.gov
In spontaneously hypertensive rats, labetalol has been shown to inhibit the pressor response to phenylephrine and decrease mean blood pressure. mdpi.com
| Animal Model | Hemodynamic Parameter | Effect of Labetalol | Reference |
| Anesthetized Dog | Blood Pressure | Decrease | nih.gov |
| Anesthetized Dog | Myocardial Contractility | Decrease | nih.gov |
| Conscious Dog | Total Peripheral Resistance | Decrease | nih.gov |
| Conscious Dog | Blood Pressure | Decrease | nih.gov |
| Conscious Dog | Heart Rate | Decrease | nih.gov |
| Spontaneously Hypertensive Rat | Mean Blood Pressure | Decrease | mdpi.com |
Table 2: Cardiovascular Hemodynamic Effects of Labetalol in Animal Models. This table summarizes the observed effects of labetalol on key hemodynamic parameters in different animal models.
Comparative Pharmacological Efficacy of Labetalol Stereoisomers in Animal Models
As this compound is a mixture of four stereoisomers, animal studies have been crucial in comparing the pharmacological efficacy of the individual isomers. acpjournals.org These investigations have confirmed the findings from in vitro binding assays, demonstrating that the different stereoisomers possess distinct pharmacological activities. mdpi.com
The (R,R)-isomer, also known as dilevalol (B1670639), is primarily responsible for the beta-blocking activity of labetalol. mdpi.com In contrast, the (S,R)-isomer is the primary contributor to the alpha-blocking effects. mdpi.com The (S,S) and (R,S) isomers are considered to be largely inactive. mdpi.com
Comparative studies in anesthetized dogs have quantified the relative alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers. acpjournals.org These studies have provided a detailed understanding of how the combination of these isomers in the racemic mixture results in the unique pharmacological profile of this compound. nih.gov
| Stereoisomer | Primary Pharmacological Activity | Reference |
| (R,R)-Labetalol (Dilevalol) | Beta-adrenoceptor blockade | mdpi.com |
| (S,R)-Labetalol | Alpha-adrenoceptor blockade | mdpi.com |
| (S,S)-Labetalol | Inactive | mdpi.com |
| (R,S)-Labetalol | Inactive | mdpi.com |
Table 3: Pharmacological Activity of Labetalol Stereoisomers. This table outlines the primary pharmacological activity associated with each of the four stereoisomers of labetalol.
Assessment of Autonomic Reflex Modulation (e.g., baroreflex sensitivity, reflex tachycardia)
Preclinical investigations into this compound have extensively focused on its ability to modulate autonomic reflexes, a key feature distinguishing it from non-selective beta-blockers. The primary advantage postulated for its combined α- and β-adrenergic receptor blockade is the mitigation of compensatory reflex responses that can counteract the intended reduction in blood pressure. wikipedia.org Specifically, α-blockade induces vasodilation, which typically triggers a baroreflex-mediated increase in heart rate (reflex tachycardia) to maintain cardiac output. However, the simultaneous β-blockade by this compound effectively blunts this response.
In various animal models, this compound has been shown to lower blood pressure and decrease systemic vascular resistance with minimal alteration to heart rate or cardiac output, especially upon acute administration. nih.govnih.gov This demonstrates a successful blockade of reflex tachycardia. ccjm.org Studies in anesthetized dogs revealed that this compound produces a dose-dependent decrease in blood pressure and myocardial contractility. nih.gov Unlike pure beta-blockers such as propranolol, which can increase total peripheral resistance, this compound reduced it at higher doses in canine models, leading to a more significant drop in blood pressure at equipotent cardiac beta-blocking doses. ccjm.org
The modulation of specific autonomic reflexes by this compound has been demonstrated through various experimental challenges in preclinical settings. The compound consistently shows an inhibitory effect on tachycardia induced by different physiological and pharmacological stimuli. pharmacophorejournal.com For instance, it effectively attenuates the reflex tachycardia that results from the hypotensive effects of substances like amyl nitrite (B80452) and nitroglycerin. pfizer.comfda.gov Furthermore, this compound has been found to blunt the heart rate and blood pressure increases associated with exercise and the tachycardia induced by the Valsalva maneuver. pharmacophorejournal.compfizer.com Its capacity to blunt pressure reflexes is also valuable in contexts such as anesthesia induction. amazonaws.com
The table below summarizes the observed effects of this compound on various induced reflex actions in preclinical models.
Table 1: Preclinical Assessment of this compound on Induced Autonomic Reflexes
| Reflex Stimulus | Observed Effect on Tachycardia | Supporting Evidence |
|---|---|---|
| Amyl Nitrite (vasodilator) | Attenuation of reflex tachycardia | pfizer.com |
| Nitroglycerin (vasodilator) | Blunting of reflex tachycardia | pfizer.comfda.gov |
| Isoproterenol (β-agonist) | Attenuation of induced tachycardia | pfizer.com |
| Exercise | Dose-related inhibition of heart rate increase | pharmacophorejournal.compfizer.com |
| Valsalva Maneuver | Dose-related inhibitory effects | pharmacophorejournal.com |
A comparative preclinical study in dogs highlighted the differential hemodynamic effects of this compound versus a conventional non-selective beta-blocker, propranolol. This comparison underscores the role of α1-blockade in modulating vascular resistance reflexes.
Table 2: Comparative Hemodynamic Effects in a Canine Model
| Parameter | This compound | Propranolol (Pure β-blocker) |
|---|---|---|
| Heart Rate | Reduced | Reduced |
| Cardiac Contractility | Reduced | Not specified |
| Cardiac Output | Reduced | Not specified |
| Total Peripheral Resistance | No effect at low doses; Reduced at higher doses | Increased |
| Blood Pressure | Significant reduction | Less pronounced reduction |
Data derived from a study in bilaterally vagotomized dogs. ccjm.org
Pharmacokinetics and Biotransformation Research of Labetalol Stereoisomers
Stereoselective Absorption Mechanisms and Gastrointestinal Permeability Studies
Following oral administration, labetalol (B1674207) is readily and completely absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within one to two hours. mdpi.comfda.govdrugs.com However, the drug undergoes significant first-pass metabolism, primarily in the liver and possibly the gastrointestinal mucosa, which leads to a substantial reduction in its absolute bioavailability, averaging around 25%. mdpi.comdrugs.comfda.gov
Studies have indicated that the bioavailability of labetalol can vary widely among individuals, ranging from as low as 11% to as high as 86%. drugbank.com This variability has been partly attributed to stereoselective metabolism during the first pass. mdpi.com Research suggests that the (R,R)-labetalol stereoisomer, which is the active β-adrenoreceptor antagonist, may be more rapidly metabolized during its first pass through the liver compared to the other stereoisomers. mdpi.comnih.govresearchgate.net This results in lower plasma concentrations of the (R,R)-isomer at peak levels after oral dosing. nih.govresearchgate.net
Stereoselective Distribution Patterns and Plasma/Tissue Protein Binding
Once absorbed into the systemic circulation, labetalol is approximately 50% bound to plasma proteins. nih.govfda.govdrugs.comfda.govdrugbank.compfizer.comwikipedia.orgnih.govmedicines.org.ukdrugs.com The apparent volume of distribution of labetalol is large, suggesting significant distribution into extravascular tissues. nih.govdrugbank.com Animal studies have shown high concentrations of the drug in the lungs, liver, and kidneys, with negligible amounts crossing the blood-brain barrier. nih.govfda.govdrugs.commedicines.org.ukdrugs.comfda.gov Labetalol has also been shown to cross the placental barrier in humans. fda.govdrugs.compfizer.commedicines.org.ukdrugs.comfda.gov
While general distribution patterns have been established, specific research into the stereoselective distribution of labetalol isomers is less detailed. However, the differential metabolism of the stereoisomers implies that their relative concentrations in various tissues could also differ.
Stereoselective Metabolic Pathways and Enzyme Identification
The metabolism of labetalol is extensive and primarily occurs in the liver through conjugation reactions, with glucuronidation being the major pathway. nih.govpharmacophorejournal.comfda.govdrugs.compfizer.commedicines.org.ukdrugs.comfda.gov This process results in the formation of inactive glucuronide metabolites. pharmacophorejournal.commedicines.org.uk
Glucuronidation Pathways and Identification of Conjugated Metabolites (e.g., O-phenyl-glucuronide, N-glucuronide, O-alkyl glucuronide)
Labetalol has three potential sites for glucuronidation: the phenolic hydroxyl group, the alcoholic (benzylic) hydroxyl group, and the secondary amine group. nih.govpharmacophorejournal.comdrugbank.comfrontiersin.org This leads to the formation of O-phenyl-glucuronide, O-alkyl glucuronide (at the benzylic-OH), and N-glucuronide metabolites. nih.govpharmacophorejournal.comdrugbank.comfrontiersin.org
Research has identified that different UDP-glucuronosyltransferase (UGT) enzymes are responsible for the formation of these distinct glucuronide metabolites. Specifically, UGT1A1 is primarily responsible for the formation of the phenolic-OH glucuronide (Gluc-1), while UGT2B7 is the main enzyme for the formation of the benzylic-OH glucuronide (Gluc-2). frontiersin.orgmeded101.com The formation of Gluc-1 by UGT2B7 is considered minor compared to its formation by UGT1A1. frontiersin.org The major metabolite formed is the O-alkylglucuronide. nih.govpharmacophorejournal.com
Role of Cytochrome P450 Enzymes in Labetalol Metabolism
While glucuronidation is the primary metabolic route, there is evidence that cytochrome P450 (CYP) enzymes are also involved in labetalol metabolism, particularly through oxidative pathways. washington.eduresearchgate.net The CYP2D6 enzyme has been implicated in the oxidation of several beta-blockers, and while labetalol is primarily metabolized by UGTs, some studies suggest a minor role for CYP enzymes. meded101.comwcrj.netpsychdb.com For instance, co-administration of cimetidine, a weak inhibitor of several CYP enzymes including CYP2C19, has been shown to increase the systemic bioavailability of labetalol, suggesting some involvement of these enzymes in its first-pass metabolism. nih.govresearchgate.net This effect was found to be stereoselective, with less impact on the (R,R)-labetalol isomer. researchgate.net
Stereoisomer-Specific Elimination and Excretion Routes
The metabolites of labetalol, primarily the inactive glucuronide conjugates, are excreted from the body through both urine and feces via biliary excretion. nih.govpharmacophorejournal.comfda.govdrugs.compfizer.commedicines.org.ukdrugs.comfda.gov Approximately 55% to 60% of a dose is recovered in the urine as either unchanged drug or conjugates within the first 24 hours. pharmacophorejournal.comfda.govdrugs.comdrugbank.compfizer.comdrugs.comfda.gov Less than 5% of the administered dose is excreted as unchanged labetalol in the urine. fda.govfrontiersin.org
The elimination half-life of labetalol following oral administration is approximately 6 to 8 hours. mdpi.comfda.govpfizer.comwikipedia.orgdrugs.com Studies have shown that the elimination of labetalol can be reduced in elderly patients. fda.govdrugs.com Due to the stereoselective metabolism, particularly during the first pass, the elimination rates of the individual stereoisomers can differ, leading to varying plasma concentrations over time. mdpi.comnih.gov
Interactive Table: Labetalol Stereoisomer Pharmacokinetic Properties
| Property | (R,R)-Labetalol | (S,R)-Labetalol | (R,S)-Labetalol | (S,S)-Labetalol |
|---|---|---|---|---|
| Primary Activity | β-blocker mdpi.comnih.gov | α1-blocker mdpi.comnih.gov | Minimal activity mdpi.com | Minimal activity mdpi.com |
| First-Pass Metabolism | More extensive mdpi.comresearchgate.net | Less extensive than (R,R) nih.govresearchgate.net | Less extensive than (R,R) nih.govresearchgate.net | Less extensive than (R,R) nih.govresearchgate.net |
| Peak Plasma Concentration (Oral) | Lower than other isomers nih.govresearchgate.net | Higher than (R,R) isomer nih.gov | Higher than (R,R) isomer nih.gov | Higher than (R,R) isomer nih.gov |
Interactive Table: Labetalol Metabolism
| Metabolic Pathway | Primary Enzymes | Metabolites |
|---|---|---|
| Glucuronidation | UGT1A1, UGT2B7 frontiersin.orgmeded101.com | O-phenyl-glucuronide, O-alkyl glucuronide, N-glucuronide nih.govpharmacophorejournal.comdrugbank.comfrontiersin.org |
| N-dealkylation | Not fully characterized | 3-amino-1-phenyl butane (B89635) nih.govdrugbank.com |
| Oxidation | Minor role by CYP enzymes (e.g., CYP2D6, CYP2C19) meded101.comresearchgate.netwcrj.netpsychdb.com | Oxidative metabolites researchgate.net |
Advanced Analytical Methodologies for R,s Labetalol and Its Stereoisomers in Research
Chromatographic Techniques for Separation and Quantification of R,S-Labetalol and its Stereoisomers.nih.govnih.gov
Chromatographic methods are central to the analysis of this compound and its stereoisomers, providing the necessary resolution and sensitivity for their determination in various matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Labetalol (B1674207), with chiral HPLC being indispensable for the separation of its four stereoisomers. nih.govnih.gov
The separation of Labetalol's stereoisomers can be achieved through two primary HPLC approaches: direct and indirect methods. chromatographyonline.com
Direct Separation: This is the more common approach and involves the use of a chiral stationary phase (CSP) that can directly distinguish between the enantiomers. chromatographyonline.com An example is the use of an α1-acid glycoprotein (B1211001) stationary phase, which has successfully achieved baseline separation of all four stereoisomers. nih.gov Another direct method utilized a Chirobiotic V column with a mobile phase of methanol, acetic acid, and diethylamine (B46881) for analysis in human plasma. nih.gov
Indirect Separation: This method involves derivatizing the Labetalol stereoisomers with a chiral derivatizing reagent to form diastereomers. chromatographyonline.comnih.gov These diastereomers can then be separated on a standard achiral HPLC column. chromatographyonline.comnih.gov For instance, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) has been used as a pre-column chiral derivatization reagent, allowing for the separation of the resulting diastereomeric thiourea (B124793) derivatives on a C18 column. nih.gov Another study employed S-(-)-α-methylbenzyl isocyanate as a chiral derivatizing reagent, which reacted with the hydroxyl groups of labetalol to form carbamate (B1207046) derivatives that could be separated. researchgate.net While effective, indirect methods can be more complex due to the additional derivatization step. chromatographyonline.com
Table 1: Comparison of Direct and Indirect Chiral HPLC Methods for Labetalol Stereoisomers
| Feature | Direct Chiral HPLC | Indirect Chiral HPLC |
|---|---|---|
| Principle | Uses a chiral stationary phase (CSP) to directly separate enantiomers. chromatographyonline.com | Involves derivatization with a chiral reagent to form diastereomers, which are then separated on an achiral column. chromatographyonline.comnih.gov |
| Example CSP/Reagent | α1-acid glycoprotein, nih.gov Chirobiotic V. nih.gov | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), nih.gov S-(-)-α-methylbenzyl isocyanate. researchgate.net |
| Advantages | Simpler workflow, avoids potential side reactions from derivatization. | Can use standard, less expensive achiral columns. chromatographyonline.com |
| Disadvantages | CSPs can be more expensive and have specific mobile phase requirements. | Requires an additional reaction step, which can be time-consuming and introduce variability. chromatographyonline.com |
Successful chiral separation of Labetalol stereoisomers heavily relies on the careful selection and optimization of the chiral stationary phase (CSP) and the mobile phase composition. chromatographyonline.com
Chiral Stationary Phases (CSPs): A variety of CSPs have been employed for the direct separation of Labetalol stereoisomers. Protein-based CSPs, such as α1-acid glycoprotein (AGP), have proven effective. nih.govchromtech.net.au For example, a CHIRAL-AGP column can be used for the direct resolution of enantiomers without derivatization. chromtech.net.au Polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, are also widely used. The Chirobiotic V column, which is based on the macrocyclic glycopeptide antibiotic vancomycin, has been successfully used to resolve all four stereoisomers of Labetalol. nih.govresearchgate.net The selection of the CSP is critical, as the chiral recognition mechanism, which can involve hydrogen bonding, dipole-dipole interactions, and steric effects, dictates the separation efficiency. chromatographyonline.com
Mobile Phase Systems: The mobile phase composition plays a crucial role in modulating the retention and enantioselectivity of the separation. In reversed-phase mode, the mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.com The pH of the buffer is a key parameter; for instance, a phosphate (B84403) buffer at pH 7.10 was used with an α1-acid glycoprotein CSP. nih.gov Additives to the mobile phase, such as ion-pairing agents like tetrabutylammonium (B224687) phosphate, can enhance resolution. nih.gov In a study using a Chirobiotic V column, the mobile phase was a mixture of methanol, acetic acid, and diethylamine (100:0.3:0.1, v/v/v), highlighting the use of organic solvents with acidic and basic modifiers to optimize the separation. nih.govresearchgate.net The choice and concentration of the organic modifier, the buffer type and pH, and the presence of additives must be systematically optimized to achieve baseline separation of all four stereoisomers. chromatographyonline.com
Table 2: Examples of Optimized Chiral HPLC Systems for Labetalol Separation
| Chiral Stationary Phase | Mobile Phase Composition | Detection | Reference |
|---|---|---|---|
| α1-acid glycoprotein | 0.02 M phosphate buffer containing 0.015 M tetrabutylammonium phosphate, pH 7.10 | Fluorescence (Ex: 230 nm, Em: 400 nm) | nih.gov |
| Chirobiotic V | Methanol: acetic acid: diethylamine (100: 0.3: 0.1, v/v/v) | Fluorescence (Ex: 330 nm, Em: 418 nm) | researchgate.net |
| Bakerbond BDC-C18 (with chiral mobile phase additive) | Acetonitrile + 0.3 mol/L sodium acetate (B1210297) (25:75, v/v) with 0.3 mM helical NIL4 chelate, pH 6.0 | UV at 230 nm | researchgate.net |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the highly sensitive and selective quantification of Labetalol and its stereoisomers in biological matrices. nih.govresearchgate.net This method combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. researchgate.net
LC-MS/MS methods have been developed for the simultaneous quantification of Labetalol in human plasma and aqueous humor. nih.gov These methods typically involve a simple protein precipitation step for sample preparation, followed by analysis on a reverse-phase C18 column. researchgate.netnih.gov The use of an internal standard, such as metoprolol (B1676517) or a deuterated version of the analyte (e.g., nebivolol-d4), is crucial for accurate quantification. nih.gov
The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, and quantification is achieved using multiple reaction monitoring (MRM). researchgate.net In MRM, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, which provides excellent selectivity and reduces background noise. For Labetalol, a common mass transition monitored is m/z 329.2 → 162.0. nih.govresearchgate.net
Validated LC-MS/MS assays have demonstrated high sensitivity, with lower limits of quantification (LLOQ) in the low ng/mL range (e.g., 0.39 ng/mL in plasma and 3.1800 ng/mL in human plasma). nih.govresearchgate.net The high throughput of these methods, with run times as short as 2.5 minutes per sample, makes them well-suited for pharmacokinetic studies that require the analysis of a large number of samples. researchgate.net
Gas chromatography (GC) has also been utilized for the analysis of Labetalol, although it often requires derivatization to increase the volatility and thermal stability of the polar drug molecule. psu.edulibretexts.org The presence of hydroxyl and amine groups in the Labetalol structure makes it unsuitable for direct GC analysis. psu.edu
Common derivatization techniques include silylation and the formation of cyclic boronates. psu.edulibretexts.org For example, reacting Labetalol with n-butylboronic acid (BBA) or methylboronic acid (MBA) forms cyclic derivatives that have improved gas chromatographic properties. psu.edu Another approach involves derivatization with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-bis(trifluoroacetamide) (MBTFA). jcsp.org.pk The choice of derivatization reagent and reaction conditions, such as temperature, can influence the resulting chromatogram. For instance, derivatization of Labetalol with MSTFA and MBTFA at 60°C yielded two peaks corresponding to the two diastereomeric pairs, whereas at 80°C, four peaks were observed. jcsp.org.pk
GC analysis is typically performed on a fused silica (B1680970) capillary column and coupled with a mass selective detector (MSD) for identification and quantification. nih.gov Selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity. nih.gov For instance, a method for a metabolite of Labetalol, 3-amino-1-phenyl butane (B89635) (APB), involved derivatization with heptafluorobutyric anhydride (B1165640) and quantitation using SIM of ions m/z 345 and 132. nih.gov
Thin Layer Chromatography (TLC) serves as a simple and cost-effective method for the qualitative and semi-quantitative analysis of Labetalol hydrochloride. akjournals.comresearchgate.net It is often used for identity testing and the determination of related substances in pharmacopoeial methods. pmda.go.jp
For the analysis, a solution of Labetalol is spotted onto a TLC plate, typically coated with silica gel. akjournals.compmda.go.jp The plate is then developed in a chamber containing a suitable mobile phase. A common mobile phase system for Labetalol consists of a mixture of ethyl acetate, methanol, and ammonia (B1221849) (e.g., 8:2:0.2, v/v/v). akjournals.comresearchgate.net Another system described in pharmacopoeial monographs uses ethyl acetate, 2-propanol, water, and ammonia solution (28%) in a ratio of 25:15:8:2. pmda.go.jp
After development, the separated spots are visualized. This can be done under UV light or by spraying the plate with a detection reagent, such as a ninhydrin (B49086) solution, followed by heating. drugfuture.com For densitometric analysis, the plate is scanned at a specific wavelength (e.g., 309 nm), and the peak areas of the spots are measured. akjournals.com This allows for the quantification of Labetalol, with validated calibration ranges reported, for example, from 400 to 2400 ng per band. akjournals.comresearchgate.net The Rf value (retardation factor) is used for identification, with a typical Rf for Labetalol hydrochloride being around 0.69. akjournals.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC
Electrophoretic Techniques for Stereoisomer Resolution
Electrophoretic methods have emerged as powerful tools for the chiral separation of labetalol's stereoisomers, offering high efficiency and resolution. nih.govresearcher.life These techniques are based on the differential migration of charged species in an electric field, with chiral selectors introduced into the system to enable the separation of enantiomers.
Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) for Chiral Separations
Capillary Electrophoresis (CE) has been extensively utilized for the chiral separation of labetalol stereoisomers. nih.govresearcher.lifenih.gov By adding a chiral selector to the background electrolyte, the four stereoisomers of labetalol can be fully resolved. nih.govresearcher.life The separation is influenced by various factors, including the pH and ionic strength of the background electrolyte, the concentration of the chiral selector, and the applied voltage polarity. nih.govresearcher.life Researchers have successfully achieved complete resolution of all four isomers using CE, sometimes with the ability to reverse the migration order of the enantiomers, which is particularly valuable for enantiomeric purity studies. nih.govresearcher.life
Capillary Electrochromatography (CEC), a hybrid technique that combines the high separation efficiency of CE with the selectivity of high-performance liquid chromatography (HPLC), has also been applied to the chiral separation of labetalol. nih.gov CEC can overcome some of the limitations of both HPLC and CE, offering high efficiency and selectivity, especially when coupled with mass spectrometry for sensitive detection and structural information. nih.gov Optimized CEC-MS methods have been developed to resolve all labetalol stereoisomers with good resolution in a reasonable timeframe. nih.gov
Utilization of Chiral Selectors in Electrophoretic Media (e.g., β-cyclodextrins, diketogulonic acid derivatives)
The key to successful chiral separation in electrophoretic techniques lies in the choice of the chiral selector. For labetalol, various chiral selectors have proven effective.
β-Cyclodextrins (β-CDs) and their derivatives are the most commonly used chiral selectors for the enantioseparation of labetalol in CE. nih.govresearcher.lifenih.govgontor.ac.id Sulfated β-cyclodextrins (S-β-CDs) have been shown to be particularly effective, enabling the complete resolution of all four labetalol isomers. nih.govresearcher.life Other derivatized cyclodextrins, such as heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDAS-β-CD) and octakis(2,3-diacetyl-6-sulfato)-γ-cyclodextrin (ODAS-γ-CD), have also been successfully employed for this purpose. nih.gov The interaction between the labetalol stereoisomers and the chiral cavity of the cyclodextrin (B1172386) leads to the formation of transient diastereomeric complexes with different mobilities, allowing for their separation. bio-rad.com The concentration of the cyclodextrin is a critical parameter that needs to be optimized to achieve the best separation. gontor.ac.id
Diketogulonic acid derivatives , specifically (-)-2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid ((-)-DIKGA), have been introduced as chiral counter ions in non-aqueous capillary electrophoresis for the separation of enantiomeric amines, including labetalol. researchgate.net This approach has demonstrated high enantioresolutions for labetalol. researchgate.net
Other chiral selectors that have been investigated include the enzyme cellulase (B1617823) and various polymeric surfactants. bio-rad.comacs.org A synergistic approach using a combination of a polymeric surfactant and a sulfated β-cyclodextrin has also been explored, although for labetalol, this dual system did not always lead to improved separation. researcher.life
Spectroscopic Methods for Characterization and Quantification
Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of this compound. These methods provide valuable information about the molecule's properties and concentration in various matrices.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a straightforward and widely accessible technique for the quantification of labetalol. researchgate.netderpharmachemica.com The method is based on the principle that labetalol absorbs light in the ultraviolet region of the electromagnetic spectrum. The absorption maxima for labetalol have been reported at approximately 206 nm, 232 nm, and 302 nm. sielc.com A simple and rapid UV spectrophotometric method has been developed using 0.5N Sodium Hydroxide (B78521), with the absorbance measured at 245.3 nm. derpharmachemica.com Linearity has been observed in the concentration range of 20-45 µg/ml. derpharmachemica.com Another method involves the formation of a charge-transfer complex with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which can be measured spectrophotometrically. ijacskros.com
| Method | Principle | Wavelength (nm) | Linearity Range | Reference |
|---|---|---|---|---|
| Direct Measurement in NaOH | Absorbance of labetalol in 0.5N NaOH | 245.3 | 20-45 µg/ml | derpharmachemica.com |
| Charge-Transfer Complex | Reaction with DDQ reagent | Not Specified | Not Specified | ijacskros.com |
| Oxidation Reaction | Oxidation with ferric ammonium (B1175870) sulphate | 535 | 10-200 µg/mL | psu.edu |
Spectrofluorimetry for Native and Derivatized Labetalol
Spectrofluorimetry offers higher sensitivity and selectivity compared to UV-Vis spectrophotometry for the determination of labetalol. jfda-online.comnih.gov Methods have been developed based on both the native fluorescence of labetalol and the fluorescence of its derivatives.
Native Fluorescence: Labetalol exhibits native fluorescence that can be measured for its quantification. One method involves measuring the native fluorescence at an emission wavelength of 432 nm after excitation at 312 nm. nih.govscienceopen.com This method has a linear range of 1.25-30 µg/ml. scienceopen.com
Derivatization-based Fluorescence: To enhance sensitivity, several spectrofluorimetric methods based on derivatization have been developed. One such method involves the reaction of the nitroso-derivative of labetalol with 2-cyanoacetamide (B1669375) in the presence of ammonia to produce a highly fluorescent product. jfda-online.comjfda-online.com This method boasts a very low detection limit, with a linear range of 0.025-0.250 µg/mL. jfda-online.comjfda-online.com Another approach is based on the formation of a ternary complex between zinc(II), eosin, and labetalol, which is then measured fluorimetrically. nih.govscienceopen.com
| Method | Principle | Excitation (nm) | Emission (nm) | Linearity Range | Reference |
|---|---|---|---|---|---|
| Native Fluorescence | Direct measurement of labetalol's fluorescence | 312 | 432 | 1.25-30 µg/ml | nih.govscienceopen.com |
| Derivatization with 2-Cyanoacetamide | Reaction of nitroso-labetalol with 2-cyanoacetamide | 335 | 420 | 0.025-0.250 µg/mL | jfda-online.comjfda-online.com |
| Ternary Complex Formation | Formation of a complex with Zinc(II) and Eosin | 317 | 452 | 0.5-4 µg/ml | nih.govscienceopen.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules and can also be used for quantitative analysis. ijacskros.comnih.govslideshare.net For labetalol, ¹H NMR has been used to study its interaction with plasma proteins by observing the line-broadening of its NMR signals in the presence of plasma. researchgate.net This provides insights into its binding characteristics. researchgate.net Furthermore, NMR, in conjunction with other techniques like mass spectrometry, is crucial for characterizing metabolites and degradation products of labetalol, which is essential for understanding its metabolic pathways and potential toxicity. nih.govacs.org While not a routine method for quantification in clinical settings, NMR plays a vital role in fundamental research and in the structural confirmation of labetalol and its related compounds. slideshare.netnih.govacs.org
Electrochemical Methods for Analytical Determination (e.g., Voltammetry, Ion-Selective Electrodes)
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of this compound in pharmaceutical and biological samples. chempap.orgresearchgate.net These techniques are based on measuring the electrical properties, such as potential or current, that arise from the electrochemical reactions of the analyte. ijcce.ac.ir
Voltammetry
Voltammetric techniques, including cyclic voltammetry (CV), linear sweep voltammetry (LSV), and differential pulse voltammetry (DPV), have been successfully applied to the analysis of labetalol. chempap.orgijcce.ac.ir These methods investigate the electrochemical oxidation of labetalol at the surface of various electrodes. chempap.org Studies have utilized carbon paste electrodes and glassy carbon electrodes (GCE) to explore the oxidation process. chempap.orgijcce.ac.ir
The electrochemical oxidation of the labetalol molecule is thought to occur on the amide and phenolic groups of the salicylamide (B354443) moiety. chempap.org In one study using a glassy carbon electrode with a calomel (B162337) reference electrode in a 0.1M NaOH supporting electrolyte, a single anodic peak was observed, indicating an irreversible oxidation process involving the transfer of one electron. ijcce.ac.irijcce.ac.ir Another investigation using a carbon paste electrode in a Britton-Robinson buffer (pH 2.0) also identified a well-defined, adsorption-controlled anodic peak suitable for analytical purposes. chempap.orgresearchgate.net The oxidation potential can vary depending on the supporting electrolyte and electrode used; for example, at a platinum test electrode, the peak potential (Ep) was found to be +0.6 V in sodium hydroxide and +0.75 V in potassium hydroxide. jcsp.org.pk
The sensitivity of voltammetric methods is a key advantage. For instance, using a carbon paste electrode, the detection limit for labetalol was determined to be 1.0 × 10⁻⁶ mol dm⁻³ by linear sweep voltammetry and significantly lower at 1.0 × 10⁻⁸ mol dm⁻³ by differential pulse voltammetry. chempap.orgresearchgate.net These methods have been effectively used for determining labetalol in pharmaceutical tablets and spiked human urine samples. chempap.orgresearchgate.net
Ion-Selective Electrodes (ISEs)
Potentiometric methods using ion-selective electrodes provide another avenue for labetalol quantification. d-nb.infonih.gov These sensors measure the potential difference across a membrane that is selective to the target ion (in this case, the protonated form of labetalol). d-nb.info
Researchers have developed liquid-membrane ISEs for labetalol hydrochloride. d-nb.infonih.gov One such electrode used an ion-pair complex of labetalol with sodium tetraphenylborate (B1193919) as the electroactive material in a liquid membrane. d-nb.info This electrode demonstrated a near-Nernstian response, with a slope of 61.13 mV per decade change in concentration, across a linear range of 10⁻⁵ to 10⁻² mol L⁻¹. d-nb.info Another study developed four different membrane sensors using ionophores like 2-hydroxypropyl-β-cyclodextrin and ammonium reineckate (B100417) in a polyvinyl chloride (PVC) matrix, which also showed stable, near-Nernstian responses. nih.gov
These ISEs are characterized by their stability, good reproducibility, and short response times (around 30 seconds). d-nb.info They function effectively over a wide pH range (e.g., 3.0-8.0) and exhibit good selectivity for labetalol over many common inorganic ions. d-nb.infonih.gov The detection limit for an ISE based on a labetalol tetraphenylborate complex was reported as 7.20 × 10⁻⁶ mol L⁻¹. d-nb.info
Chiral Separation via Electrochemical Techniques
While traditional voltammetry and potentiometry analyze the racemic mixture, capillary electrophoresis (CE), an electrochemical separation technique, has been employed for the enantioseparation of labetalol's four stereoisomers. nih.govnih.gov By using chiral selectors, such as sulfated beta-cyclodextrins (S-β-CD) or newly derivatized cyclodextrins like heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDAS-β-CD), complete baseline separation of all four isomers can be achieved. nih.govnih.gov The ability to reverse the migration order of the enantiomers by adjusting parameters like the pH of the background electrolyte is a significant advantage of these methods, which is crucial for enantiomeric purity studies. nih.gov
| Method | Electrode/Sensor Type | Linear Range | Limit of Detection (LOD) | Key Findings | Reference |
|---|---|---|---|---|---|
| Differential Pulse Voltammetry (DPV) | Carbon Paste Electrode | 2.5 × 10⁻⁸–1.0 × 10⁻⁵ mol dm⁻³ | 1.0 × 10⁻⁸ mol dm⁻³ | Adsorption-controlled anodic peak at pH 2.0; sensitive and rapid. | chempap.orgresearchgate.net |
| Linear Sweep Voltammetry (LSV) | Carbon Paste Electrode | 2.5 × 10⁻⁶–1.0 × 10⁻⁵ mol dm⁻³ | 1.0 × 10⁻⁶ mol dm⁻³ | Well-defined oxidation peak; simpler instrumentation than DPV. | chempap.orgresearchgate.net |
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode | N/A (Qualitative) | N/A | Showed irreversible oxidation process with one electron transfer. | ijcce.ac.irijcce.ac.ir |
| Ion-Selective Electrode (ISE) | Liquid Membrane (Labetalol-TPB) | 10⁻⁵–10⁻² mol L⁻¹ | 7.20 × 10⁻⁶ mol L⁻¹ | Near-Nernstian slope (61.13 mV/decade); stable and reproducible. | d-nb.info |
| Ion-Selective Electrode (ISE) | PVC Membrane (Cyclodextrin/Reineckate) | 10⁻⁴–10⁻² M | Not Specified | Nernstian slopes of 53.00-59.60 mV/decade; good selectivity. | nih.gov |
| Capillary Electrophoresis (CE) | Fused-silica capillary | N/A (Separation) | N/A | Baseline separation of all four stereoisomers using chiral selectors. | nih.govnih.gov |
Method Validation Protocols for Analytical Research Applications (e.g., specificity, linearity, limits of detection and quantification)
Validation of analytical methods is essential to ensure they are suitable for their intended purpose, providing reliable, reproducible, and accurate data for research applications. arlok.com Protocols for validating methods for labetalol analysis, whether electrochemical, chromatographic, or spectrophotometric, generally follow guidelines from the International Council for Harmonisation (ICH). ukaazpublications.cominnovareacademics.in Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. ukaazpublications.com
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. wisdomlib.org For labetalol, this is often demonstrated through forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, and heat. wisdomlib.org A stability-indicating method is one that can resolve the intact labetalol peak from all degradation product peaks, confirming its specificity. wisdomlib.orgresearchgate.net For example, in HPLC methods, distinct chromatograms showing clear separation between labetalol and its degradants confirm the method's specificity. wisdomlib.org Similarly, for ion-selective electrodes, specificity is evaluated by testing for interference from common excipients and co-administered drugs. nih.gov
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. scispace.com This is typically evaluated by analyzing a series of standard solutions at different concentrations. The results are plotted as response versus concentration, and a linear regression analysis is performed. A correlation coefficient (R²) close to 0.999 is considered indicative of excellent linearity. ukaazpublications.comwisdomlib.org For instance, a validated RP-HPLC method for labetalol showed a linear response for concentrations from 10 to 50 µg/ml with an R² of 0.999. wisdomlib.org An ion-selective electrode method was linear from 10⁻⁵ to 10⁻² mol L⁻¹ with a correlation coefficient of 0.9992. d-nb.info
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified as an exact value. scispace.com The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. scispace.com These are crucial parameters for analyzing low concentrations of labetalol, especially in biological fluids. LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. scispace.com
| Method Type | Linearity Range | Correlation Coefficient (R²) | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| RP-HPLC | 10–50 µg/ml | 0.999 | 0.24 µg/ml | 0.72 µg/ml | wisdomlib.org |
| RP-HPLC | LOQ to 120% of standard concentration | >0.99 | 0.3593 µg/ml (for impurity) | 0.7187 µg/ml (for impurity) | ukaazpublications.cominnovareacademics.in |
| RP-HPLC | LOQ to 120% of standard concentration | >0.99 | 0.260 µg/ml | 0.788 µg/ml | humanjournals.com |
| LC-MS/MS (in plasma) | 0.39–668 ng/mL | >0.99 | Not specified | 0.39 ng/mL (as LLOQ) | nih.gov |
| Differential Pulse Voltammetry | 2.5 × 10⁻⁸–1.0 × 10⁻⁵ mol dm⁻³ | Not specified | 1.0 × 10⁻⁸ mol dm⁻³ | 2.5 × 10⁻⁸ mol dm⁻³ (as LLOQ) | chempap.orgresearchgate.net |
| Ion-Selective Electrode | 10⁻⁵–10⁻² mol L⁻¹ | 0.9992 | 7.20 × 10⁻⁶ mol L⁻¹ | 10⁻⁵ mol L⁻¹ (as LLOQ) | d-nb.info |
Other critical validation parameters include accuracy , often assessed through recovery studies where a known amount of pure drug is added to a placebo formulation and the recovery percentage is calculated, and precision , which measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.netnih.gov Precision is typically expressed as the relative standard deviation (RSD) for a series of measurements. nih.gov
Computational Chemistry and Theoretical Modeling of Labetalol
Molecular Docking and Dynamics Simulations of Labetalol (B1674207) and its Stereoisomers with Adrenergic Receptors
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as labetalol, and its receptor target. These methods have been applied to understand the stereoselective binding of labetalol's isomers to α- and β-adrenergic receptors. ias.ac.in Labetalol is a racemic mixture of four stereoisomers: (R,R), (S,S), (R,S), and (S,R). nih.gov The (R,R)-isomer is a potent nonselective β-adrenoceptor antagonist, while the (S,R)-isomer is primarily a powerful α1-antagonist. nih.govacademie-sciences.frmdpi.com The (R,S)- and (S,S)-isomers have minimal activity. nih.gov
MD simulations have been performed on all four stereoisomers to identify stable conformations. ias.ac.in Docking studies of these conformations into models of adrenergic receptors help to explain their varied activities. For instance, docking non-selective beta-blockers like labetalol into the beta-3 adrenergic receptor has been explored to screen for additional activities. njppp.com Such studies predict the binding affinity and interaction patterns, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the receptor's binding pocket. mdpi.combiorxiv.org For example, molecular models suggest that the protonated amino group and the hydroxyl group of β-blockers can form hydrogen bonds with specific residues like Asp113 in the β-receptor. mdpi.com
Cross-evaluation of different classes of alpha-adrenergic receptor antagonists, including labetalol, through molecular docking helps identify common pharmacophoric features required for binding. researchgate.net MD simulations can further refine these binding poses, showing how the ligand and receptor move and adapt to each other over time, providing a more dynamic picture of the interaction. mdpi.com The stability of the protein-ligand complex can be assessed using metrics like the root mean square deviation (RMSD) over the simulation time. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Adrenergic Receptor Antagonism
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that build predictive models of biological activity based on molecular descriptors. mdpi.com These models correlate the chemical structure of compounds with their pharmacological activity, accelerating the drug discovery process. mdpi.com For adrenergic antagonists, QSAR models can identify key structural features responsible for their vasodilatory and receptor-blocking activities. mdpi.com
In the context of labetalol and other β-blockers, QSAR models are used to understand the structural requirements for potent and selective antagonism at α- and β-adrenergic receptors. mdpi.comnih.gov These models can use various molecular descriptors, including physicochemical properties, structural features, and pharmacokinetic parameters. mdpi.com For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate models that can explain the different steric and electrostatic requirements for binding to β1-, β2-, and β3-adrenoceptor subtypes. nih.gov
While specific QSAR models solely for labetalol's stereoisomers are not extensively detailed in the provided literature, the principles are widely applied to the broader class of β-blockers. nih.govresearchgate.net Multi-target QSAR (mt-QSAR) models have been developed for hypertension treatment, incorporating data from multiple relevant receptors, including various adrenergic receptors. researchgate.net Such models use topological indices to quantify molecular structure and can achieve high predictive accuracy for the antihypertensive activity of compounds. researchgate.net The pharmacophores derived from these studies distinguish the features necessary for α- versus β-activity, often highlighting the spatial arrangement of aromatic rings, hydrogen-bonding groups, and the chiral center. ias.ac.in
Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation of Labetalol
Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. fda.gov It uses preclinical in vitro and in vivo data along with physiological parameters to predict plasma concentration-time profiles. nih.gov PBPK models for labetalol have been developed to understand its pharmacokinetics in healthy and diseased populations, such as those with liver or kidney impairment. nih.gov
A PBPK model for labetalol incorporates key drug-specific parameters, as shown in the table below.
| Parameter | Value | Source |
| Molecular Weight | 328.412 g/mol | nih.gov |
| pKa (Weak Base) | 9.38 | nih.gov |
| logP (Lipophilicity) | 2.79 | nih.gov |
| BCS Class | 1 | nih.gov |
| Fraction Bound to Plasma Protein | 50-60% | nih.gov |
| Bioavailability | ~25-35% | nih.govmdpi.com |
This table presents key physicochemical and pharmacokinetic parameters for Labetalol used in PBPK model development.
These models can integrate pathophysiological changes associated with diseases like liver or kidney failure (e.g., changes in liver volume, plasma protein binding, or glomerular filtration rate) to predict how labetalol's pharmacokinetics will be altered. nih.gov This predictive capability is crucial for guiding dose adjustments in these specific patient populations. nih.gov PBPK modeling has also been applied to study labetalol's pharmacokinetics during pregnancy, a life stage with dynamic physiological changes that can significantly impact drug disposition. fda.gov
A critical application of PBPK modeling for labetalol is predicting the distinct pharmacokinetic profiles of its four stereoisomers. mdpi.comnih.gov Studies have shown significant stereoselectivity in labetalol's metabolism and disposition following oral administration. nih.govmdpi.com Specifically, the (R,R)-labetalol isomer, which is the active β-blocker, exhibits higher apparent oral clearance compared to the other isomers. mdpi.comresearchgate.net This suggests that the extensive first-pass metabolism of labetalol is stereoselective. mdpi.com
The table below summarizes the distinct activities of labetalol stereoisomers, highlighting the importance of stereospecific modeling.
| Stereoisomer | Primary Activity |
| (R,R)-Labetalol (Dilevalol) | Non-selective β-adrenoceptor antagonist |
| (S,R)-Labetalol | Potent α1-adrenoceptor antagonist |
| (R,S)-Labetalol | Minimal activity |
| (S,S)-Labetalol | Minimal activity |
This table outlines the primary pharmacological activities associated with each of the four stereoisomers of Labetalol. nih.govacademie-sciences.frmdpi.com
Conformational Analysis and Energy Landscape Studies of Labetalol
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For a flexible molecule like labetalol, understanding its conformational preferences is key to comprehending its interaction with receptors. ias.ac.in Computational methods are employed to explore the potential energy surface of the molecule and identify low-energy, populated conformations. researchgate.netijcce.ac.ir
Molecular dynamics (MD) simulations are a primary tool for this purpose. By simulating the movement of the molecule over time, researchers can identify different conformational families. ias.ac.in For labetalol, MD simulations have considered all four stereoisomers, building each from a fully extended conformation and then minimizing its energy before simulation. ias.ac.in These studies provide insights into the shapes the different isomers are likely to adopt in a biological environment, which is a prerequisite for meaningful molecular docking studies. ias.ac.in
Computational techniques like Density Functional Theory (DFT) can be used to calculate properties such as HOMO-LUMO energies and vibrational frequencies, which are related to the molecule's electronic structure and stability. researchgate.netijcce.ac.ir Such computational studies, when correlated with experimental results from techniques like cyclic voltammetry, can validate theoretical models of the molecule's behavior. researchgate.netijcce.ac.ir
Theoretical Prediction of Parameters for Chiral Separation Method Development
The separation of labetalol's four stereoisomers is an analytical challenge that can be aided by theoretical and computational modeling. diva-portal.orgnih.gov Since the isomers have distinct pharmacological and pharmacokinetic properties, their separation and quantification are essential. researchgate.netdiva-portal.org
Computational modeling can be used to investigate the intermolecular interactions between labetalol isomers and the chiral stationary phase in High-Performance Liquid Chromatography (HPLC) or with chiral selectors in Capillary Electrophoresis (CE). tandfonline.comdiva-portal.org For example, DFT has been used to study the interactions between labetalol and a reversed-phase HPLC column, calculating the binding energy of the analyte-stationary phase complex to complement experimental results. tandfonline.com
Theoretical models of chiral separation in CE help in evaluating the factors that govern resolution, such as differences in binding affinity and mobility between the enantiomers and a chiral selector. diva-portal.orgresearchgate.net These models can predict how changes in parameters like selector concentration or mobile phase composition will affect the separation, guiding the optimization of analytical methods. diva-portal.orgresearchgate.net For instance, theoretical models can help explain phenomena like the reversal of enantiomeric elution order under different experimental conditions, a known occurrence for some β-blockers. researchgate.net
Q & A
Basic Research Questions
Q. What experimental designs are optimal for evaluating the dual α/β-adrenergic antagonism of R,S-Labetalol in hypertensive models?
- Methodological Answer : Use randomized controlled trials (RCTs) with stratified randomization to account for covariates like age, baseline blood pressure, and comorbidities. Employ crossover designs for within-subject comparisons, ensuring washout periods to mitigate carryover effects. For in vitro studies, adopt concentration-response curves to quantify receptor binding affinity (e.g., IC₅₀ values) using radioligand displacement assays .
Q. How can researchers standardize pharmacokinetic (PK) studies for This compound to ensure reproducibility?
- Methodological Answer : Follow the PICOT framework (Population: animal/human models; Intervention: dosage regimen; Comparison: placebo/active controls; Outcome: plasma concentration-time profiles; Time: sampling intervals) . Use high-performance liquid chromatography-mass spectrometry (HPLC-MS) for precise quantification, with validation per ICH guidelines (linearity, accuracy, precision) .
Advanced Research Questions
Q. How do stereochemical differences between This compound enantiomers impact pharmacodynamic outcomes, and what analytical methods resolve this?
- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers. Compare β-blockade efficacy (e.g., heart rate reduction) and α-blockade (e.g., peripheral vascular resistance) using isolated enantiomers in ex vivo aortic ring assays. Validate findings with molecular docking simulations to assess binding affinity differences at adrenergic receptors .
Q. What statistical approaches address contradictory data in meta-analyses of This compound's efficacy across heterogeneous populations?
- Methodological Answer : Conduct subgroup analyses (e.g., by ethnicity, renal function) and sensitivity analyses to identify confounding variables. Use random-effects models to account for between-study heterogeneity. Assess publication bias via funnel plots and Egger’s regression .
Q. How can researchers optimize in vitro-in vivo extrapolation (IVIVE) for This compound metabolism studies?
- Methodological Answer : Combine hepatic microsomal assays (CYP450 enzyme kinetics) with physiologically based pharmacokinetic (PBPK) modeling. Validate predictions against clinical PK data using goodness-of-fit metrics (e.g., AIC, RMSE). Incorporate genetic polymorphisms (e.g., CYP2D6 phenotypes) into simulations .
Data Analysis and Interpretation
Q. What methods reconcile discrepancies in reported adverse event rates for This compound across observational studies?
- Methodological Answer : Apply causal inference frameworks (e.g., propensity score matching) to adjust for confounding by indication. Use Bayesian hierarchical models to pool data from studies with varying designs (e.g., cohort vs. case-control) .
Q. Which computational tools are suitable for modeling This compound's hemodynamic effects in silico?
- Methodological Answer : Implement systems pharmacology models (e.g., MATLAB/SimBiology) integrating cardiac output, vascular resistance, and baroreflex pathways. Calibrate models using hemodynamic data from telemetry-enabled animal studies .
Ethical and Methodological Rigor
Q. How should researchers address ethical challenges in recruiting vulnerable populations (e.g., pregnant women) for This compound trials?
- Methodological Answer : Design adaptive trials with independent data monitoring committees (DMCs) to terminate unsafe arms. Use deferred consent models in emergency settings (e.g., hypertensive crises) per FDA 21 CFR 50.24 .
Q. What validation criteria ensure robustness in This compound biomarker studies (e.g., nitric oxide modulation)?
- Methodological Answer : Follow REMARK guidelines: pre-specify biomarkers, validate assays (inter-/intra-assay CV <15%), and adjust for multiple comparisons (e.g., Benjamini-Hochberg correction) .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
